molecular formula C7H10O B2682602 5-Oxaspiro[3.4]oct-7-ene CAS No. 2361969-73-3

5-Oxaspiro[3.4]oct-7-ene

Cat. No.: B2682602
CAS No.: 2361969-73-3
M. Wt: 110.156
InChI Key: DLNYTPUMLGKPRI-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]oct-7-ene: is a chemical compound characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[3.4]oct-7-ene typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable diene with an epoxide under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability. Additionally, purification steps such as distillation or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[3.4]oct-7-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxaspiro[3.4]oct-7-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: In biological and medical research, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of bioactive molecules with applications in drug discovery and development.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 5-Oxaspiro[3.4]oct-7-ene exerts its effects depends on its specific application. In chemical reactions, the spirocyclic structure provides a unique reactivity profile, allowing for selective transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include binding to active sites or modulating signaling pathways.

Comparison with Similar Compounds

    5-Oxaspiro[3.4]octane: Lacks the double bond present in 5-Oxaspiro[3.4]oct-7-ene, resulting in different reactivity.

    5-Oxaspiro[4.4]non-7-ene: Contains an additional carbon in the ring system, altering its chemical properties.

    5-Thiaspiro[3.4]oct-7-ene: Substitutes the oxygen atom with sulfur, leading to distinct reactivity and applications.

Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of an oxygen atom within the ring. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-oxaspiro[3.4]oct-7-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-3-7(4-1)5-2-6-8-7/h2,5H,1,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNYTPUMLGKPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C=CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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